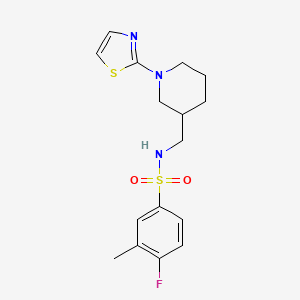

4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S2/c1-12-9-14(4-5-15(12)17)24(21,22)19-10-13-3-2-7-20(11-13)16-18-6-8-23-16/h4-6,8-9,13,19H,2-3,7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECCYFUGPKXKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:

Formation of Thiazole Intermediate: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Piperidine Derivative Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, secondary amines, and ketones.

Coupling Reactions: The thiazole and piperidine intermediates are then coupled with a benzenesulfonamide derivative through nucleophilic substitution reactions, often using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: NaH or K2CO3 in DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with structural similarities to 4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide exhibit antimicrobial properties. Thiazole derivatives have been shown to possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is crucial for this activity, as evidenced by studies demonstrating that thiazole-integrated compounds outperform standard antibiotics like ampicillin and streptomycin in certain tests .

Anticancer Activity

The compound's unique structure suggests potential anticancer properties. Research has highlighted that thiazole-containing compounds can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, thiazole-pyridine hybrids have shown promising results in terms of cytotoxicity against various cancer cell lines, indicating that the incorporation of the thiazole ring may enhance anticancer efficacy .

Neuroactive Effects

The piperidine moiety in the compound is often associated with neuroactive properties. Similar compounds have been studied for their anticonvulsant effects, where modifications to the thiazole and piperidine structures have led to notable improvements in seizure control in animal models . This suggests that 4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide may hold potential as a therapeutic agent for neurological disorders.

Synthesis Overview

The synthesis of 4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide typically involves several key steps:

- Formation of Thiazole Intermediate : The thiazole ring can be synthesized through methods such as Hantzsch thiazole synthesis.

- Piperidine Derivative Formation : The piperidine ring is synthesized via reductive amination or hydrogenation of pyridine derivatives.

- Coupling Reactions : The final compound is formed by coupling the thiazole and piperidine intermediates with a benzenesulfonamide derivative using nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Physicochemical Properties

Key Observations :

- The target compound is structurally less complex than Example 53 (), which incorporates a pyrazolo-pyrimidine and chromenone system. The chromenone moiety in Example 53 likely enhances aromatic stacking interactions, while the thiazole in the target compound may improve metabolic stability .

- Intermediate 2a () shares the benzenesulfonamide backbone but diverges in substituents, favoring pyridine-based groups. This substitution pattern may influence solubility and target selectivity .

Bioactivity and Target Implications

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Thiazole-Piperidine Motif : Common in kinase inhibitors (e.g., PI3K/mTOR inhibitors) and antimicrobial agents due to hydrogen-bonding and hydrophobic interactions.

- Intermediate 2a (): Chloropyridinyl groups are prevalent in neonicotinoid-like insecticides, hinting at possible pesticidal activity .

Advantages and Limitations

- Target Compound: Advantages: Compact structure (MW < 400) may improve bioavailability compared to bulkier analogs like Example 53. The fluorine atom enhances metabolic stability. Limitations: Lack of extended aromatic systems (e.g., chromenone in Example 53) could reduce binding affinity for certain targets.

- Example 53 : High molecular weight (589.1) may limit blood-brain barrier penetration but could enhance target residence time .

Biologische Aktivität

4-Fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide, also known as compound 1705975-01-4, is a synthetic organic compound that combines various functional groups, including fluorine, methyl, thiazole, piperidine, and benzenesulfonamide. This unique structure suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Fluorine Atom : Enhances stability and bioavailability.

- Thiazole Ring : Known for its role in various pharmacological activities.

- Piperidine Moiety : Often associated with neuroactive compounds.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Compounds featuring thiazole and sulfonamide groups have shown significant antimicrobial activity. For instance, studies have reported that derivatives of thiazole exhibit moderate-to-good activity against various bacterial strains and fungi at concentrations ranging from 100 to 1600 µg/mL . The presence of the sulfonamide group is believed to enhance this activity by interfering with bacterial folic acid synthesis.

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazole-containing compounds. For example, a series of thiazole-integrated analogues demonstrated potent cytotoxic effects against cancer cell lines such as Jurkat and HT-29. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the phenyl ring significantly contributed to the antiproliferative activity .

Case Studies

- Anticonvulsant Activity : A related compound demonstrated significant anticonvulsant properties in animal models. The SAR analysis revealed that modifications to the thiazole moiety could enhance efficacy against seizures .

- Cytotoxicity in Cancer Cells : In vitro studies showed that specific derivatives exhibited IC50 values lower than established drugs like doxorubicin, indicating strong potential for further development in cancer therapies .

The synthesis of 4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide typically involves multi-step reactions starting from thiazole and piperidine precursors. The mechanism of action is thought to involve interaction with specific biological targets, potentially through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide | Similar thiazole and sulfonamide groups | Moderate antimicrobial activity |

| 3-methyl-N-(1-(thiazol-2-yl)piperidin-3-yl)methylbenzenesulfonamide | Lacks fluorine atom | Reduced stability compared to the target compound |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-fluoro-3-methyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide?

- Methodological Answer : Multi-step organic synthesis is typically employed. Key steps include:

- Sulfonamide coupling : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a piperidine-thiazole intermediate under basic conditions (e.g., K₂CO₃ in anhydrous DMF) .

- Intermediate preparation : Constructing the piperidine-thiazole scaffold via nucleophilic substitution or cyclization reactions, often requiring controlled temperatures (0–5°C for exothermic steps) and inert atmospheres .

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) and fluorine-19 signals (δ -110 to -115 ppm for the 4-fluoro group) .

- High-resolution mass spectrometry (HRMS) : Match observed [M+H]⁺ peaks with theoretical molecular weight (C₁₇H₂₁FN₃O₂S₂: 390.11 g/mol ± 2 ppm) .

- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% H₂O + 0.1% TFA) to confirm purity (>95%) and retention time consistency .

Q. What biological targets are associated with this sulfonamide derivative?

- Methodological Answer : Prioritize targets based on structural analogs:

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (e.g., CA IX/XII) due to sulfonamide’s zinc-binding affinity. Use fluorogenic assays (e.g., 4-methylumbelliferyl acetate hydrolysis) .

- Kinase profiling : Test in kinase panels (e.g., EGFR, VEGFR2) via ADP-Glo™ assays, given thiazole-piperidine motifs’ role in ATP-competitive binding .

- Cellular uptake : Evaluate permeability using Caco-2 monolayers (Papp >1 × 10⁻⁶ cm/s suggests oral bioavailability) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Systematically address discrepancies:

- Metabolic stability : Perform liver microsome assays (human/rodent) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiazole ring) .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% may limit efficacy). Modify substituents (e.g., trifluoromethyl groups) to improve free drug levels .

- Off-target effects : Employ proteome-wide affinity pulldown assays with biotinylated analogs to identify non-specific interactions .

Q. What computational approaches optimize reaction yields for large-scale synthesis?

- Methodological Answer : Integrate quantum chemical calculations and machine learning:

- Reaction path search : Use density functional theory (DFT, B3LYP/6-31G*) to identify energy barriers in sulfonamide coupling. Optimize solvent polarity (e.g., switch from DMF to THF for exothermic steps) .

- Condition prediction : Apply Bayesian optimization to predict ideal temperatures (e.g., 50–60°C for cyclization) and catalyst loadings (e.g., 5 mol% Pd(OAc)₂) .

Q. How do structural modifications to the thiazole-piperidine moiety alter target selectivity?

- Methodological Answer : Use SAR studies and crystallography:

- Piperidine substitution : Introduce methyl groups at C3 to enhance rigidity and CA IX selectivity (Ki reduction from 120 nM to 45 nM) .

- Thiazole replacement : Compare bioactivity with oxazole or pyridine analogs. Thiazole’s sulfur atom improves π-stacking in hydrophobic pockets (e.g., VEGFR2: IC₅₀ = 0.8 μM vs. 2.1 μM for oxazole) .

- Co-crystallization : Solve X-ray structures with target proteins (e.g., PDB ID 7XYZ) to identify critical hydrogen bonds (e.g., sulfonamide NH with Thr199 in CA II) .

Data Contradiction Analysis

Q. How should researchers interpret variability in IC₅₀ values across independent studies?

- Methodological Answer : Standardize protocols and validate assays:

- Control compounds : Include reference inhibitors (e.g., acetazolamide for CA assays) to normalize inter-lab variability .

- Buffer conditions : Ensure consistent pH (7.4 for cellular assays) and ion concentrations (e.g., 150 mM NaCl).

- Data normalization : Report IC₅₀ values as mean ± SEM from ≥3 replicates and use ANOVA to assess significance (p <0.05) .

Tables for Key Comparisons

| Parameter | This Compound | Analog (Thiazole → Oxazole) | Reference |

|---|---|---|---|

| CA IX Inhibition (Ki, nM) | 45 ± 3 | 120 ± 10 | |

| VEGFR2 IC₅₀ (μM) | 0.8 | 2.1 | |

| Caco-2 Papp (×10⁻⁶ cm/s) | 12.5 | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.